2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H8FN3O2 |
|---|---|
Molecular Weight |
257.22 g/mol |
IUPAC Name |
2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H8FN3O2/c14-9-5-2-1-4-8(9)11-12(13(18)19)17-10(16-11)6-3-7-15-17/h1-7H,(H,18,19) |
InChI Key |
GMBLYQRZSOAAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C(=N2)C=CC=N3)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The amine group of pyridazine-3-amine attacks the electrophilic α-carbon of the α-bromo carbonyl compound, forming an intermediate that undergoes cyclization to yield the imidazo[1,2-b]pyridazine skeleton. Subsequent hydrolysis of the ester group under basic conditions (e.g., lithium hydroxide) produces the carboxylic acid moiety.
Optimization Strategies
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates.
- Temperature Control : Reactions conducted at 100–120°C under reflux conditions improve cyclization kinetics.
- Base Choice : Sodium hydride outperforms potassium carbonate in minimizing side reactions during O-methylation steps.
Table 1: Representative Nucleophilic Substitution Conditions
| Starting Material | Electrophile | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridazine-3-amine | Ethyl 2-bromoacetoacetate | DMF | K₂CO₃ | 65–78 | |
| 6-Amino-3-chloropyridazine | Phenacyl bromide | Dioxane | HCl (cat.) | 56–93 |
One-Pot Synthesis Using Heterocyclic Amines and Active Electrophiles
A streamlined two-step one-pot protocol has been developed to synthesize 3-substituted imidazo[1,2-b]pyridazines. This method combines heterocyclic amines with dimethylformamide dimethyl acetal (DMF-DMA) and active electrophiles like RCH₂Br (R = CO₂Et, CN).
Key Steps
Advantages
- Reduced Purification : Intermediates remain in solution, simplifying isolation.
- Broad Substrate Scope : Tolerates electron-withdrawing (e.g., CO₂Et) and donating (e.g., 4-MeO-PhCO) groups.
Table 2: One-Pot Synthesis Yields
| Electrophile | Product Substituent | Yield (%) | Reference |
|---|---|---|---|
| Ethyl bromoacetate | CO₂Et | 85 | |
| 4-Fluorophenacyl bromide | 4-F-PhCO | 72 |
Acid-Catalyzed Condensation/Cyclization
Acid-catalyzed methods employ Brønsted acids (e.g., HCl) to facilitate cyclization between pyridazine-amines and carbonyl-containing electrophiles.
Procedure Overview
- Condensation : Pyridazine-3-amine reacts with phenylglyoxal monohydrate in dioxane under acidic conditions.
- Cyclization : Intramolecular dehydration forms the imidazo[1,2-b]pyridazine ring.
- Oxidation : The intermediate is oxidized to introduce the carboxylic acid group using HBr in dimethyl sulfoxide (DMSO).
Critical Parameters
- Solvent Effects : Dioxane outperforms ethanol in reducing side product formation.
- Acid Strength : Concentrated HCl (cat.) achieves higher regioselectivity compared to weaker acids.
Functional Group Transformations
Ester Hydrolysis
Carboxylic acid derivatives are often synthesized via hydrolysis of ethyl esters. For example, ethyl 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate is treated with lithium hydroxide in tetrahydrofuran (THF)/water to yield the target acid.
Equation :
$$
\text{Ester} + \text{LiOH} \rightarrow \text{Carboxylic Acid} + \text{EtOH} \quad
$$
Side Reactions and Mitigation
- Imidazole Cleavage : Trace water in DMF during alkylation steps can hydrolyze the imidazole ring. Using anhydrous DMF and sodium hydride suppresses this.
- Oxidation Byproducts : Controlled addition of HBr in DMSO minimizes over-oxidation of sensitive functional groups.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield Range (%) | Purity | Scalability | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 56–93 | High | Moderate | |
| One-Pot Synthesis | 72–85 | Moderate | High | |
| Acid-Catalyzed Cyclization | 50–75 | High | Low |
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety enables classical acid-derived transformations:
a. Esterification
Reaction with alcohols under acidic conditions yields corresponding esters. For example, interaction with ethanol forms ethyl 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate, a precursor for further modifications.
b. Amidation
Coupling with amines via carbodiimide-mediated reactions generates amide derivatives, critical for prodrug development.
c. Salt Formation
Neutralization with bases like sodium hydroxide produces water-soluble salts, enhancing bioavailability.
Fluorophenyl Substituent Reactivity
The ortho-fluorine atom participates in:
a. Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine facilitates substitution with nucleophiles (e.g., –OH, –NH₂) under basic conditions, enabling regioselective derivatization.
b. Electrophilic Substitution
While steric hindrance from the ortho-fluorine limits electrophilic attacks, nitration or sulfonation may occur at meta positions of the phenyl ring under vigorous conditions.
Heterocyclic Core Reactivity
The imidazo[1,2-b]pyridazine system undergoes:
a. Cycloaddition Reactions
Participates in [3+2] cycloadditions with dipolarophiles, expanding the heterocyclic framework for drug discovery.
b. Electrophilic Additions
Protonation at nitrogen sites enhances electrophilic reactivity, enabling halogenation or alkylation at specific positions .
Key Synthetic Routes
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1 | DMF-DMA, 65°C | Intermediate formamidine | 92% | |
| 2 | Ethyl bromoacetate, K₂CO₃, DMF | Ethyl ester derivative | 85% | |
| 3 | NaOH, H₂O/EtOH | Carboxylic acid | 78% |
Stability Considerations
-
Thermal Degradation : Prolonged heating (>150°C) induces decarboxylation, forming imidazo[1,2-b]pyridazine derivatives.
-
Photolysis : UV exposure causes cleavage of the imidazole ring, necessitating storage in opaque containers.
Comparative Reactivity with Structural Analogs
| Compound | Carboxylic Acid Reactivity | Fluorophenyl Reactivity | Core Stability |
|---|---|---|---|
| Ethyl imidazo[1,2-b]pyridazine-3-carboxylate | Ester hydrolysis (High) | Low | Moderate |
| 6-Bromoimidazo[1,2-b]pyridazine-3-carboxylic acid | Similar | Bromine substitution | High |
| 2-(2-Fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid | High | Ortho-fluorine activity | Moderate |
Mechanistic Insights
-
Ester Hydrolysis : Base-catalyzed nucleophilic acyl substitution proceeds via a tetrahedral intermediate.
-
Fluorine Substitution : Concerted mechanism with transition-state stabilization by the electron-withdrawing fluorine.
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents. Further studies should explore its catalytic applications and toxicity profiles.
Scientific Research Applications
Biological Activities
Research has indicated that 2-(2-Fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid exhibits several promising biological activities:
Anticancer Activity
The compound has shown potential as an anticancer agent. Studies have demonstrated its effectiveness against various cancer cell lines, including:
- A549 (lung cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- MCF-7 (breast cancer) : Demonstrated potential in inducing apoptosis.
The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of key signaling molecules involved in cancer progression.
Anti-inflammatory Properties
Compounds similar to this compound have been evaluated for their anti-inflammatory effects. The presence of the carboxylic acid moiety enhances its ability to inhibit inflammatory pathways:
- Mechanism : Inhibition of neutrophil chemotaxis and modulation of cytokine release.
- Cell Line Studies : Demonstrated activity in reducing inflammation markers in vitro.
Case Studies
Several studies have documented the efficacy and applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Singh et al. (2020) | Anticancer Activity | Reported IC50 values against A549 cells indicating significant cytotoxicity. |
| Tewari et al. (2014) | Anti-inflammatory Activity | Evaluated derivatives showing inhibition of inflammatory pathways with promising results. |
| Brullo et al. (2012) | Dual Activity | Highlighted compounds with similar structures inhibiting both chemotaxis and cytokine release effectively. |
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s imidazo[1,2-B]pyridazine core is known to interact with various proteins, potentially inhibiting or activating their functions, which can result in therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The position of fluorine on the phenyl ring (e.g., 2- vs. 4-fluorophenyl) affects electronic properties and binding affinity to biological targets .
- Pyrrolidine-fluorine substituents enhance selectivity for TRK isoforms, critical for positron emission tomography (PET) imaging .
Chlorinated Imidazo[1,2-b]pyridazine Carboxylic Acids
Chlorine substitution introduces steric and electronic effects, altering reactivity and pharmacological profiles:
Key Observations :
- Chlorine at position 6 increases electrophilicity, facilitating nucleophilic substitution reactions .
- Cyclopentylethyl groups improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
Thiazolidin-Amide Conjugates
Conjugation with thiazolidin moieties integrates multiple pharmacophores, enhancing biological activity:
Key Observations :
- Hydroxyl groups on the thiazolidin ring improve solubility and antioxidant capacity .
- Methoxy substituents (e.g., in compound 15e) reduce melting points, aiding formulation .
Miscellaneous Derivatives
Other structurally related compounds include:
Biological Activity
2-(2-Fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[1,2-b]pyridazine core structure, characterized by a fluorophenyl substituent and a carboxylic acid group, which contribute to its reactivity and potential therapeutic applications.
- Molecular Formula : C13H8FN3O2
- Molecular Weight : 257.22 g/mol
The presence of the carboxylic acid group allows for various chemical reactions, making this compound versatile in synthetic applications. Its fluorophenyl group enhances lipophilicity, which may influence its biological activity profiles.
Biological Activity
Research indicates that compounds in the imidazo[1,2-b]pyridazine class exhibit promising biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit various cancer cell lines. For instance, derivatives of similar structures have been reported to exhibit IC50 values in the low micromolar range against cancer cell lines such as HepG2 (hepatocellular carcinoma), HeLa (cervical), and MCF7 (breast) .
- Kinase Inhibition : The compound has potential as a kinase inhibitor. Similar compounds have demonstrated selectivity towards specific kinases, with some showing IC50 values as low as 27 nM against ALK kinase . The structural modifications in the imidazo[1,2-b]pyridazine derivatives can significantly affect their kinase inhibition profiles.
- Anti-inflammatory Properties : Some studies have indicated that related compounds possess anti-inflammatory activity, with IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes . This suggests that this compound may also exhibit similar properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 6-Bromoimidazo[1,2-b]pyridazine-3-carboxylic acid | 0.88 | Bromine substitution enhances reactivity |
| Imidazo[1,2-b]pyridazine-2-carboxylic acid | 0.93 | Different carboxylic position affecting activity |
| 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | 0.87 | Chlorine substitution may influence pharmacokinetics |
| Ethyl imidazo[1,2-b]pyridazine-3-carboxylate | 0.89 | Ethyl ester provides different solubility properties |
The fluorophenyl group's presence is notable for potentially enhancing lipophilicity and altering biological activity profiles compared to other similar compounds.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antiproliferative Activity : A series of imidazo[1,2-b]pyridazine derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. Compounds showed significant potency with IC50 values ranging from 10.4 to 11.8 µM against MCF7 cells .
- Kinase Selectivity : Research on kinase inhibitors derived from imidazo[1,2-b]pyridazines demonstrated high selectivity towards ALK over FAK with minimal off-target effects . This highlights the potential of this compound in targeted cancer therapies.
- Inflammatory Response : The anti-inflammatory effects of similar compounds were assessed using carrageenan-induced rat paw edema models. Some derivatives exhibited superior COX-2 inhibitory activity compared to traditional NSAIDs like diclofenac .
Q & A
Q. What safety protocols are critical when handling waste generated during the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
